molecular formula C20H22N2O6S B2476711 N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide CAS No. 690247-56-4

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

Número de catálogo B2476711
Número CAS: 690247-56-4
Peso molecular: 418.46
Clave InChI: LGCFSBYBUPLUEY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, commonly known as BMS-986001, is a small molecule drug that has been developed for the treatment of various diseases. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a key role in the regulation of insulin signaling and glucose homeostasis.

Mecanismo De Acción

BMS-986001 is a potent and selective inhibitor of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, which is a negative regulator of insulin signaling. By inhibiting N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, BMS-986001 enhances insulin signaling and improves glucose homeostasis. In addition, BMS-986001 has been shown to inhibit the growth of cancer cells by targeting N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide-mediated signaling pathways. The precise mechanism of action of BMS-986001 in other diseases is still under investigation.
Biochemical and Physiological Effects:
BMS-986001 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It has also been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases. In addition, BMS-986001 has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the biochemical and physiological effects of BMS-986001 in other diseases are still under investigation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BMS-986001 is a potent and selective inhibitor of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide, which makes it an attractive tool for studying the role of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in various diseases. It is also a small molecule drug that can be easily synthesized and modified for structure-activity relationship studies. However, the limitations of BMS-986001 include its poor solubility in aqueous media and its potential off-target effects.

Direcciones Futuras

There are several future directions for the development and application of BMS-986001. One direction is to optimize the pharmacokinetic properties of BMS-986001 to improve its efficacy and safety in clinical trials. Another direction is to investigate the role of N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide in other diseases, such as cardiovascular diseases and autoimmune diseases. In addition, the development of new N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide inhibitors based on the structure of BMS-986001 may lead to the discovery of more potent and selective inhibitors for the treatment of various diseases.

Métodos De Síntesis

The synthesis of BMS-986001 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials are commercially available and can be easily obtained. The key intermediate is prepared by the reaction of 4-methyl-3-nitrobenzoic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a reducing agent. The final coupling reaction is carried out by the reaction of the key intermediate with 4-morpholinylsulfonyl chloride in the presence of a base. The product is then purified by column chromatography to obtain pure BMS-986001.

Aplicaciones Científicas De Investigación

BMS-986001 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. BMS-986001 has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, BMS-986001 has been found to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

Propiedades

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-14-2-4-16(11-19(14)29(24,25)22-6-8-26-9-7-22)20(23)21-12-15-3-5-17-18(10-15)28-13-27-17/h2-5,10-11H,6-9,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCFSBYBUPLUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-3-(4-morpholinylsulfonyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.